5-bromo-2-chloro-N-propylpyridine-3-carboxamide
Overview
Description
5-bromo-2-chloro-N-propylpyridine-3-carboxamide: is an organic compound with the molecular formula C9H10BrClN2O and a molecular weight of 277.55 g/mol . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a propyl group attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-propylpyridine-3-carboxamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the pyridine ring.
Amidation: The formation of the carboxamide group by reacting the intermediate with propylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: : 5-bromo-2-chloro-N-propylpyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical reactions and methodologies .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy and safety in clinical trials .
Industry: : The compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison: 5-bromo-2-chloro-N-propylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of a propyl group. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds . For instance, the cyclopropyl derivatives may exhibit different binding affinities and pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-2-chloro-N-propylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-2-3-12-9(14)7-4-6(10)5-13-8(7)11/h4-5H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMYSWHTSDZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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